Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate
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Overview
Description
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate is a chemical compound with the molecular formula C13H24N2O2.C2H2O4. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process involves the use of solvents such as dichloromethane and requires careful temperature control to maintain the integrity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure high purity and yield. The compound is typically produced in solid form and stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate is widely used in scientific research due to its unique structural properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate include:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Used in the synthesis of ketohexokinase inhibitors.
Tert-butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate: Employed in the synthesis of dihydroisoindolecarboxamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for high specificity in binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMUVBUCFKDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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